Lipophilicity (LogP) Differentiates (2‑Methoxy‑2‑methylpropyl)(propyl)amine from Primary and Methyl Analogues
The octanol‑water partition coefficient (LogP) quantifies the lipophilicity of this compound, directly influencing its solubility, membrane permeability, and behavior in biphasic reactions. (2‑Methoxy‑2‑methylpropyl)(propyl)amine exhibits a LogP of 1.411 , substantially higher than the parent primary amine (2‑methoxy‑2‑methylpropylamine, LogP 0.04) and the N‑methyl analogue (LogP 0.48) [1]. This represents a >1.3 LogP unit increase over the primary amine and a >0.9 unit increase over the methyl analogue, corresponding to a >20‑fold higher octanol‑water distribution ratio at physiological pH.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 1.411 |
| Comparator Or Baseline | 2‑Methoxy‑2‑methylpropylamine: 0.04; (2‑Methoxy‑2‑methylpropyl)(methyl)amine: 0.48 |
| Quantified Difference | Target LogP 1.411 vs. 0.04 (primary amine) and 0.48 (methyl analogue) |
| Conditions | Calculated using ACD/Labs Percepta Platform (ChemSpider) and experimental vendor data (Leyan, Chembase) |
Why This Matters
Higher LogP improves partitioning into organic solvents and lipid membranes, which is critical for designing compounds with enhanced cellular uptake or for selecting extraction and purification conditions.
- [1] Chembase. (2-methoxy-2-methylpropyl)(methyl)amine hydrochloride. Substance ID 516162. View Source
